molecular formula C10H13N3O3S B11063635 3-[(2-Aminoethyl)sulfanyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione

3-[(2-Aminoethyl)sulfanyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione

Cat. No.: B11063635
M. Wt: 255.30 g/mol
InChI Key: WPDFWMPJMSQILW-UHFFFAOYSA-N
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Description

3-[(2-AMINOETHYL)SULFANYL]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that combines several functional groups, including an aminoethyl group, a methyl-isoxazole ring, and a dihydropyrrole-dione core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-AMINOETHYL)SULFANYL]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminoethanethiol with 5-methyl-3-isoxazolecarboxylic acid to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-AMINOETHYL)SULFANYL]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the isoxazole ring or the dihydropyrrole-dione core.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield sulfoxides or sulfones, while reduction of the isoxazole ring can produce various reduced derivatives. Substitution reactions can lead to a wide range of functionalized compounds with different properties.

Scientific Research Applications

3-[(2-AMINOETHYL)SULFANYL]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-AMINOETHYL)SULFANYL]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-[(2-AMINOETHYL)SULFANYL]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:

The uniqueness of 3-[(2-AMINOETHYL)SULFANYL]-1-(5-METHYL-3-ISOXAZOLYL)DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

3-(2-aminoethylsulfanyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H13N3O3S/c1-6-4-8(12-16-6)13-9(14)5-7(10(13)15)17-3-2-11/h4,7H,2-3,5,11H2,1H3

InChI Key

WPDFWMPJMSQILW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(=O)CC(C2=O)SCCN

Origin of Product

United States

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